molecular formula C8H9NO3S B2605839 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 95797-12-9

5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B2605839
CAS No.: 95797-12-9
M. Wt: 199.22
InChI Key: DIJVHYBRBAUSBM-UHFFFAOYSA-N
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Description

5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a 2-oxo-1,2-dihydropyridine core substituted with an ethylsulfanyl group at position 5 and a carboxylic acid moiety at position 3. This scaffold is structurally related to nicotinic acid derivatives, which are known for diverse biological activities, including hypolipidemic, neuroprotective, and antitumor effects . The ethylsulfanyl substituent in this compound introduces unique electronic and steric effects, distinguishing it from analogs with alkyl, aryl, or other sulfur-containing groups.

Properties

IUPAC Name

5-ethylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-2-13-5-3-6(8(11)12)7(10)9-4-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJVHYBRBAUSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CNC(=O)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the ethylsulfanyl group through nucleophilic substitution. The carboxylic acid group can be introduced via carboxylation reactions, and the ketone group is often formed through oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydrogen atoms on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nucleophiles like sodium ethoxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the carboxylic acid and ketone groups can interact with biological targets, potentially leading to the development of new drugs.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The ethylsulfanyl group can engage in hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with structurally similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Features
This compound -C5: Ethylsulfanyl (SCH₂CH₃)
-C3: Carboxylic acid (COOH)
C₈H₉NO₃S 199.23 Not reported Sulfur-containing substituent, moderate lipophilicity
5-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid -C5: Isopropyl (C(CH₃)₂)
-C3: Carboxylic acid (COOH)
C₉H₁₁NO₃ 181.19 Not reported Bulky alkyl group, increased steric hindrance
5-Cyano-6-(methylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid -C5: Cyano (CN)
-C6: Methylthio (SCH₃)
-C3: Carboxylic acid (COOH)
C₈H₆N₂O₃S 226.21 Not reported Electron-withdrawing cyano group, sulfur atom
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid -N1: Benzyl (C₆H₅CH₂)
-C3: Carboxylic acid (COOH)
C₁₃H₁₁NO₃ 229.23 128–130 Aromatic N-substituent, enhanced π-π stacking
Compound 11 (Thieno-thiophene derivative) -C5: Cyano (CN)
-C6: Thieno[2,3-b]thiophene
-C3: Carboxylic acid
C₂₅H₁₅N₃O₄S₂ 485.53 287–289 Fused heterocyclic system, high rigidity

Key Observations :

  • Electronic Effects: The ethylsulfanyl group in the target compound donates electron density via sulfur’s lone pairs, contrasting with the electron-withdrawing cyano group in and .
  • Steric Effects : Bulky substituents like isopropyl and benzyl reduce molecular flexibility, whereas the ethylsulfanyl group offers moderate steric hindrance.
  • Thermal Stability : Compounds with fused aromatic systems (e.g., ) exhibit higher melting points due to increased rigidity and intermolecular interactions.

Characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR data confirm substituent positions (e.g., ethylsulfanyl protons at δ ~2.5–3.0 ppm ).
  • Mass Spectrometry : HRMS-ESI validates molecular weights (e.g., [M⁺] = 485 for compound 11 ).

Physicochemical Properties

Property 5-(Ethylsulfanyl) Derivative 5-Isopropyl Derivative Benzyl Derivative Thieno-thiophene Derivative
Solubility Moderate in polar solvents Low in water, high in DCM Low in water Poor in water, soluble in DMSO
Lipophilicity (LogP) Estimated ~1.5 ~2.1 ~2.8 ~3.5
pKa (COOH) ~3.5–4.0 ~3.5–4.0 ~3.5–4.0 ~3.0–3.5

Notes:

  • The ethylsulfanyl group enhances solubility in polar aprotic solvents compared to purely alkyl substituents.
  • Aromatic substituents (e.g., benzyl ) increase lipophilicity, impacting membrane permeability.

Biological Activity

5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 95797-12-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the available literature on its biological activity, including synthesis methods, biological assays, and case studies.

  • Molecular Formula : C₉H₁₁N₁O₃S
  • Molecular Weight : 199.23 g/mol
  • Structure : The compound features a dihydropyridine ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The general approach includes:

  • Formation of the Dihydropyridine Core : This is achieved through condensation reactions involving appropriate aldehydes and amines.
  • Introduction of Functional Groups : The ethylsulfanyl group and carboxylic acid functionality are introduced via nucleophilic substitution and oxidation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
A549 (Lung Cancer)25
MCF-7 (Breast Cancer)30
PC-3 (Prostate Cancer)20

The compound exhibits a structure-dependent cytotoxicity profile, with modifications in the substituents leading to variations in potency.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against several multidrug-resistant pathogens. Notable findings include:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, antimicrobial activity may be linked to disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.

Case Studies and Research Findings

Several case studies have been documented that explore the therapeutic potential of this compound:

  • Case Study on Lung Cancer : In a study involving A549 cells, treatment with this compound resulted in a significant reduction in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin .
  • Antimicrobial Resistance : Research focused on multidrug-resistant Staphylococcus aureus demonstrated that this compound could effectively inhibit growth at low concentrations, suggesting its potential as an alternative treatment option for resistant infections .

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